Losartan Impurity K

Descripción

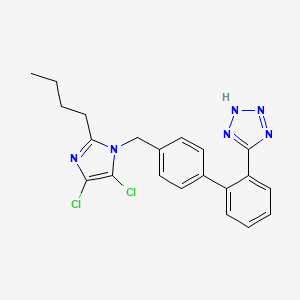

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-[2-[4-[(2-butyl-4,5-dichloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N6/c1-2-3-8-18-24-19(22)20(23)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIPNNIJUARFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675798 | |

| Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-26-0 | |

| Record name | 5-[4′-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Identity of Losartan Impurity K

Formation and Synthesis

Research has shown that Losartan (B1675146) Impurity K is a primary oxidation product of Losartan. It is formed when the primary alcohol group on the imidazole (B134444) ring of the Losartan molecule is oxidized to an aldehyde. This degradation can occur under oxidative stress conditions, for instance, in the presence of hydrogen peroxide. Studies have demonstrated that this transformation is a significant degradation pathway for Losartan.

In a laboratory setting, the synthesis of Losartan Impurity K has been described as part of the characterization of various Losartan-related compounds. One synthetic route involves the treatment of a protected Losartan precursor with a suitable oxidizing agent to yield the aldehyde.

Characterization

The identification and quantification of this compound in pharmaceutical samples are typically performed using high-performance liquid chromatography (HPLC). Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for its structural confirmation. In mass spectrometry, this compound can be identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern. One of the characteristic fragment ions observed in the MS/MS spectrum is at m/z 207 semanticscholar.org.

While detailed spectral data is often proprietary, general characterization techniques for this compound include:

Infrared (IR) Spectroscopy: To identify functional groups such as the aldehyde carbonyl (C=O) stretching vibration.

Significance as a Metabolite

This compound, also known as EXP-3179, is recognized as an intermediate human metabolite of Losartan. After oral administration, Losartan is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, to form this aldehyde intermediate hmdb.ca. Subsequently, EXP-3179 is further metabolized to its corresponding carboxylic acid, EXP-3174, which is a more potent antagonist of the angiotensin II receptor than Losartan itself hmdb.ca.

Elucidation of Formation Mechanisms and Degradation Pathways

Origins of Losartan (B1675146) Impurity K Formation

The presence of Losartan Impurity K can stem from both the degradation of the active pharmaceutical ingredient (API) under specific conditions and as a process-related impurity during synthesis.

Losartan potassium is susceptible to oxidative degradation, which can lead to the formation of several by-products, including this compound. ingentaconnect.comsemanticscholar.org This degradation pathway involves the conversion of the hydroxymethyl group on the imidazole (B134444) ring of Losartan to an aldehyde functional group, resulting in this compound. tsijournals.com Studies have shown that exposure of Losartan potassium to oxidizing agents, such as hydrogen peroxide, results in a significant increase in the levels of Impurity K. ingentaconnect.comsemanticscholar.orgresearchgate.net In one study, the amount of degraded Losartan potassium in a 3% (v/v) H2O2 solution was approximately 10% after seven days at room temperature, with Impurity K being one of the identified degradation products. semanticscholar.orgresearchgate.netresearchgate.net Another study also confirmed that in oxidative degradation tests, Impurity K increased. ingentaconnect.com

Forced degradation studies are crucial in identifying potential degradation products that may form under various stress conditions. semanticscholar.org In the case of Losartan, oxidative stress is a key factor in the formation of Impurity K. nih.govresearchgate.net

This compound can also be generated as a by-product during the manufacturing process of Losartan potassium. tsijournals.com The synthesis of Losartan involves multiple chemical steps, and certain reagents or reaction conditions can promote the oxidation of the hydroxymethyl group. For instance, the use of certain oxidizing agents or the presence of metallic impurities could catalyze the formation of the aldehyde derivative.

The European Pharmacopoeia lists this compound as a potential impurity, highlighting the need for its monitoring and control during the synthesis and formulation of Losartan-containing drug products. tsijournals.com The presence of such impurities, even in trace amounts, can impact the quality, safety, and efficacy of the final pharmaceutical product. Therefore, understanding and controlling the formation of process-related impurities like this compound is a critical aspect of pharmaceutical manufacturing. researchgate.net

Factors Influencing this compound Formation

The formation of this compound is not static but is influenced by a variety of external and internal factors. Understanding these factors is essential for developing strategies to minimize its presence in the final drug product.

Forced degradation studies performed under various stress conditions reveal the susceptibility of Losartan to different degradation pathways.

Oxidative Stress: This is the most significant factor leading to the formation of this compound. ingentaconnect.comsemanticscholar.org The use of oxidizing agents like hydrogen peroxide has been shown to directly cause the oxidation of the primary alcohol in Losartan to the aldehyde of Impurity K. semanticscholar.orglatamjpharm.org Studies have demonstrated a notable increase in Impurity K levels when Losartan is subjected to oxidative conditions. ingentaconnect.comlenus.ie

Acidic and Alkaline Stress: While Losartan does degrade under acidic and basic conditions, the formation of Impurity K is less pronounced compared to oxidative stress. ingentaconnect.comsemanticscholar.org Under acidic stress (e.g., refluxing in 1.0 M HCl), other degradation products are more prominent. latamjpharm.org Similarly, under alkaline conditions (e.g., refluxing in 1.0 M NaOH), Losartan shows minimal degradation, with less than 0.1% degradation observed after 2 hours. latamjpharm.org Some studies have shown that under alkali degradation, another impurity, Impurity J, increases significantly. ingentaconnect.com

Thermal Stress: Thermal stress, such as heating at 80°C for 24 hours, has been found to cause minimal degradation of Losartan potassium, suggesting that Impurity K formation is not significantly promoted by heat alone. latamjpharm.org

Photolytic Stress: Losartan potassium tablets have been reported to be stable under photolytic stress, indicating that light exposure is not a primary driver for the formation of Impurity K. ingentaconnect.com

The following table summarizes the impact of different stress conditions on the formation of this compound based on available research findings.

| Stress Condition | Effect on Losartan Degradation | Formation of Impurity K | Reference |

| Oxidation | Significant Degradation | Significant Increase | ingentaconnect.comsemanticscholar.org |

| Acidic | Degradation Occurs | Minor or No Formation | latamjpharm.org |

| Alkaline | Minimal Degradation | Minor or No Formation | latamjpharm.org |

| Thermal | Minimal Degradation | Minor or No Formation | latamjpharm.org |

| Photolytic | Stable | No Significant Formation | ingentaconnect.com |

The conditions under which Losartan is manufactured and stored play a crucial role in controlling the levels of Impurity K.

Manufacturing Process: The choice of reagents, solvents, and catalysts during synthesis can influence the formation of oxidative impurities. The presence of residual oxidizing agents or metal catalysts can promote the conversion of Losartan to Impurity K. googleapis.com Therefore, process optimization and control are essential to minimize its formation.

Storage Conditions: Improper storage, such as exposure to high temperatures, humidity, or oxidizing environments, can accelerate the degradation of Losartan and lead to an increase in Impurity K over time. veeprho.com Therefore, adherence to recommended storage conditions is vital to maintain the quality and purity of the drug product throughout its shelf life. The physical properties of the drug substance, such as its polymorphic form and particle size, can also influence impurity formation in the solid state. acs.org

Proposed Chemical Reaction Mechanisms Leading to this compound

The primary chemical transformation leading to this compound is the oxidation of the primary alcohol functional group (-CH₂OH) on the imidazole ring of the Losartan molecule to an aldehyde functional group (-CHO).

The proposed mechanism for this oxidation, particularly under conditions of oxidative stress (e.g., in the presence of hydrogen peroxide), likely involves the formation of a reactive oxygen species that abstracts a hydrogen atom from the hydroxymethyl group. This is followed by a second hydrogen abstraction or a rearrangement to form the stable aldehyde.

While detailed mechanistic studies specifically for the formation of this compound are not extensively published in the provided search results, the general principles of alcohol oxidation are well-established in organic chemistry. The reaction can be catalyzed by various factors present during synthesis or degradation, including trace metals or enzymatic processes. The transformation can be depicted as follows:

Losartan (with -CH₂OH group) → [Intermediate Species] → this compound (with -CHO group)

Further research, including the use of isotopic labeling and detailed kinetic studies, would be necessary to fully elucidate the intricate mechanistic details of this transformation under various conditions.

Advanced Analytical Methodologies for Losartan Impurity K Detection and Quantification

Chromatographic Separation Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for separating impurities from the main API in drug products. The structural similarities between losartan (B1675146) and its related substances necessitate the development of highly selective and robust chromatographic methods.

The development of a stability-indicating HPLC method is crucial for simultaneously determining the API and its various impurities. nih.gov The primary goal is to achieve optimal separation between losartan and all its related compounds, including process-related impurities and degradation products like Impurity K. ingentaconnect.com Method development involves a systematic optimization of several key parameters:

Stationary Phase Selection: The choice of the analytical column is critical. Reversed-phase columns, particularly octadecylsilane (B103800) (ODS) or C18 columns, are widely used due to their versatility in separating compounds of varying polarity. ingentaconnect.comijpsr.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ingentaconnect.combulletin.am The pH of the aqueous phase and the ratio of the organic modifier are adjusted to achieve the desired retention times and resolution.

Flow Rate and Temperature: Parameters such as the flow rate and column temperature are fine-tuned to improve peak shape and reduce analysis time. ingentaconnect.com A typical flow rate is 1.0 mL/min, with the column temperature maintained around 35-40°C to ensure reproducibility. ingentaconnect.comroyalsocietypublishing.org

Detection Wavelength: A UV detector is commonly used, and the wavelength is selected based on the maximum absorbance of both losartan and its impurities to ensure high sensitivity. A wavelength of 220 nm is often employed for the simultaneous determination of losartan and its related substances. ingentaconnect.com

The final method must be validated according to International Council for Harmonisation (ICH) guidelines to confirm its suitability for its intended purpose, assessing parameters like linearity, accuracy, precision, and robustness. royalsocietypublishing.orgresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for analyzing losartan and its impurities. bulletin.am In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. This setup allows for the effective separation of losartan from its more or less polar impurities.

A simple, sensitive, and reliable gradient RP-HPLC method was successfully developed for the simultaneous determination of losartan potassium and eleven of its related impurities and degradation products, which included Impurity K. ingentaconnect.comeurekaselect.com The separation was achieved on an ACCHROM ODS-C18 column. ingentaconnect.com The validation results of such methods typically demonstrate excellent linearity (with correlation coefficients often exceeding 0.999) and recovery rates within 97.00-103.00%, confirming the method's suitability for quality control in a laboratory setting. ingentaconnect.comeurekaselect.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) | ingentaconnect.comeurekaselect.com |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid | ingentaconnect.comeurekaselect.com |

| Elution Mode | Gradient | ingentaconnect.comeurekaselect.com |

| Flow Rate | 1.0 mL/min | ingentaconnect.com |

| Column Temperature | 35 °C | ingentaconnect.com |

| Detection | UV at 220 nm | ingentaconnect.com |

When analyzing a sample containing multiple impurities with a wide range of polarities, an isocratic elution (constant mobile phase composition) is often insufficient to provide adequate separation within a reasonable time. Therefore, a gradient elution program is designed, where the composition of the mobile phase is changed over the course of the analysis. ingentaconnect.comnih.gov This typically involves increasing the proportion of the organic solvent (the "strong" solvent) in the mobile phase. royalsocietypublishing.orgnih.gov

Designing an effective gradient program is essential for resolving complex impurity profiles, ensuring that early-eluting peaks are well-separated and late-eluting peaks are eluted with good shape and without excessive delay. For losartan analysis, a gradient program allows for the separation of closely related structures, such as Impurity K, from the main losartan peak and other impurities. ingentaconnect.comnih.gov

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 | 90 | 10 |

| 8 | 40 | 60 |

| 17 | 5 | 95 |

| 17.1 | 90 | 10 |

| 18 | Stop |

Spectrometric Detection and Structural Elucidation of Losartan Impurity K

While HPLC-UV is excellent for separation and quantification, mass spectrometry (MS) is indispensable for the definitive identification and structural elucidation of impurities. The coupling of liquid chromatography with mass spectrometry provides a powerful tool for analyzing complex pharmaceutical samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities. shimadzu.com This technique is particularly valuable for mutagenic or potentially genotoxic impurities, which have very low permissible limits. shimadzu.com

In an LC-MS/MS system, such as a triple quadrupole mass spectrometer, the impurity is first separated by the LC system and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). lcms.cz The instrument is often operated in Multiple Reaction Monitoring (MRM) mode. shimadzu.comlcms.cz This involves selecting a specific precursor ion (the molecular ion of the impurity) and a characteristic product ion formed after fragmentation. This specific transition provides a high degree of certainty in identification and quantification, minimizing interference from the sample matrix. shimadzu.com LC-MS/MS methods have been successfully developed for the quantification of various azido (B1232118) and nitrosamine (B1359907) impurities in sartan drugs, and the same principles are applied to degradation products like Impurity K. nih.govshimadzu.comlcms.cz

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound. researchgate.net This capability is leveraged in two distinct ways for impurity profiling.

Targeted Screening: In a targeted approach, the HRMS is used to search for specific, known impurities, such as this compound, by extracting the ion chromatogram for its precise mass. nih.govnih.gov This allows for confident identification and confirmation, even at low levels.

Untargeted Screening: The major advantage of HRMS is its ability to perform untargeted screening. nih.gov In this mode, the instrument acquires full-scan, high-resolution data for all ions present in the sample. This data can then be retrospectively analyzed to search for any unexpected or novel impurities by comparing different sample batches or stressed versus unstressed samples. nih.gov Recent studies have applied this combined targeted and untargeted HRMS approach to analyze losartan drug products, successfully identifying known impurities like Impurity K and discovering previously undescribed substances. nih.govnih.gov The structural elucidation of these newfound impurities is often aided by in silico fragmentation tools that predict fragmentation patterns. nih.gov

Integration of UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible spectrophotometry serves as a viable method for the quantification of Losartan and by extension, the monitoring of its impurities. The principle behind this technique lies in the absorption of ultraviolet or visible light by a molecule, which is directly proportional to its concentration. For Losartan potassium, the maximum absorbance (λmax) is typically observed around 234 nm. ijrpc.com This wavelength is often utilized for quantitative analysis. ijrpc.comsysrevpharm.org

Derivative spectrophotometry, specifically the first-derivative and second-derivative techniques, can be employed to enhance the specificity of the method. ijrpc.comscielo.br This approach helps in resolving the analyte's spectral signal from that of potential interfering substances, such as excipients or other impurities, by analyzing the rate of change of absorbance with wavelength. ijrpc.comscielo.br For instance, a first derivative UV spectrum of Losartan potassium shows a significant peak at 234 nm, which is suitable for quantitative evaluation. sysrevpharm.org Similarly, a second-derivative method has been developed for the estimation of Losartan potassium, with the λ-max also identified at 234 nm. ijrpc.com

The utility of UV-Visible spectrophotometry is underscored by its simplicity, cost-effectiveness, and rapidity, making it a suitable tool for routine quality control analysis. sysrevpharm.orgscielo.br

Validation of Analytical Methods for this compound

The validation of analytical methods is a critical step to ensure that the chosen method is reliable, reproducible, and fit for its intended purpose. sysrevpharm.org This process is governed by guidelines from the International Council for Harmonisation (ICH). sysrevpharm.org

Specificity and Selectivity Studies

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpras.comijpsr.com In the context of this compound, specificity studies would involve demonstrating that the analytical signal for the impurity is not affected by the presence of Losartan, other related impurities, or excipients found in the pharmaceutical formulation. ijpras.comscielo.br This is often achieved by analyzing blank samples (containing no analyte), placebo samples (containing only excipients), and spiked samples. scielo.brlatamjpharm.org For spectrophotometric methods, the non-interference of excipients at the analytical wavelength demonstrates selectivity. scielo.br In chromatographic methods, specificity is confirmed by the resolution between the peaks of the main compound and its impurities. bulletin.am

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ) Determination

Linearity establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. scielo.br For Losartan and its impurities, this is typically demonstrated by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. A linear relationship is indicated by a high correlation coefficient (r²), typically close to 0.999. sphinxsai.comingentaconnect.com For instance, a UV spectrophotometric method for Losartan potassium showed linearity in the concentration range of 5-15 ppm with a correlation coefficient (R²) of 0.994. sysrevpharm.org Another study using HPLC for Losartan and its impurities demonstrated linearity with a correlation coefficient (r) greater than 0.9995. ingentaconnect.com

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. sysrevpharm.org

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. sysrevpharm.org

These limits are crucial for determining trace amounts of impurities. For this compound, the LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. ju.edu.jo A study using a first derivative UV spectrophotometric method for Losartan potassium reported an LOD of 0.489 ppm and an LOQ of 1.511 ppm. sysrevpharm.org Another HPLC-based method determined the LOD and LOQ for this compound to be 12.78 ng/mL and 43.45 ng/mL, respectively. ingentaconnect.com

Table 1: Linearity, LOD, and LOQ Data for Losartan Analytical Methods

| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r or r²) | LOD | LOQ |

|---|---|---|---|---|---|

| UV Spectrophotometry sphinxsai.com | Losartan Potassium | 2-12 µg/ml | 0.9998 (r) | 0.0412 µg/ml | 0.1371 µg/ml |

| First-Derivative UV Spectrophotometry sysrevpharm.org | Losartan Potassium | 5-15 ppm | 0.994 (R²) | 0.489 ppm | 1.511 ppm |

| HPLC ingentaconnect.com | This compound | 0.25-1.25 µg/mL | 0.9995 (r) | 12.78 ng/mL | 43.45 ng/mL |

| RP-HPLC researchgate.net | Losartan Potassium | 25-75 µg/ml | - | 1.779 µg/ml | 5.393 µg/ml |

Precision and Accuracy Assessments (Intra-day and Inter-day)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ju.edu.jo It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Intra-day precision (repeatability): Analysis of samples on the same day. scielo.brju.edu.jo

Inter-day precision (intermediate precision): Analysis of samples on different days, by different analysts, or with different equipment. scielo.brju.edu.jo

For a precise method, the %RSD should be within acceptable limits, typically less than 2%. sysrevpharm.org In a study validating a UV spectrophotometric method for Losartan, the intra-day and inter-day precision showed an average %RSD of 0.9243% and 0.8491%, respectively. sphinxsai.com

Accuracy is the closeness of the test results obtained by the method to the true value. scielo.br It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. scielo.brijpsjournal.com Acceptable recovery values are typically in the range of 98.0% to 102.0%. scielo.br A study on Losartan analysis using direct spectrophotometry reported mean recovery percentages between 98.91% and 101.74%. scielo.br

Table 2: Precision and Accuracy Data for Losartan Analytical Methods

| Analytical Method | Precision Type | %RSD | Accuracy (% Recovery) |

|---|---|---|---|

| UV Spectrophotometry sphinxsai.com | Intra-day | 0.9243% | - |

| UV Spectrophotometry sphinxsai.com | Inter-day | 0.8491% | - |

| Direct Spectrophotometry scielo.br | - | - | 98.91 - 101.74% |

| First-Derivative Spectrophotometry scielo.br | - | - | 99.86 - 101.56% |

| HPLC ingentaconnect.com | Intra-day & Inter-day | < 2.96% | 97.00 - 103.00% |

Robustness and Ruggedness Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. tsijournals.com This provides an indication of its reliability during normal usage. tsijournals.com For HPLC methods, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. scispace.com For spectrophotometric methods, variations in wavelength can be assessed. ijpras.com The method is considered robust if the results remain within acceptable limits despite these small changes. ijpras.comtsijournals.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. scispace.com This is often assessed as part of the inter-day precision studies. scispace.com

Development and Characterization of this compound Reference Standards

The availability of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities. synzeal.com this compound, chemically known as 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde, is also referred to as Losartan Aldehyde or Losartan USP Related Compound C. synzeal.com

Reference standards for this compound are synthesized and supplied with detailed characterization data that complies with regulatory guidelines. synzeal.com These standards are crucial for various applications, including:

Analytical method development and validation. synzeal.com

Quality control (QC) applications during drug manufacturing. synzeal.com

Ensuring traceability to pharmacopeial standards (e.g., USP or EP). synzeal.com

The characterization of these reference standards involves the use of various spectroscopic and chromatographic techniques to confirm their identity and purity. Reference standards are often provided as neat materials and may be produced in facilities accredited to international standards such as ISO 17025. lgcstandards.com The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide reference standards for Losartan and its impurities. sigmaaldrich.com For instance, Losartan Potassium EP Impurity K is available as a reference standard. lgcstandards.com

Control Strategies for Losartan Impurity K in Active Pharmaceutical Ingredients and Drug Products

Process Control Measures to Minimize Losartan (B1675146) Impurity K Formation during Synthesis

Losartan Impurity K, chemically identified as 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde, is primarily known as an oxidation product of Losartan. ingentaconnect.comsynzeal.com Its formation is a critical consideration during the synthesis of Losartan potassium. The synthesis of Losartan is a multi-step process, and the control of impurities is a key aspect of ensuring the final product's purity. tsijournals.commdpi.com

Several synthetic pathways for Losartan have been developed, with a common penultimate intermediate being trityl losartan. google.comgoogle.com The final steps often involve the formation of the tetrazole ring, which can be a source of various impurities if not carefully controlled. mdpi.comresearchgate.net For instance, the use of certain reagents like sodium azide (B81097) requires careful quenching to prevent the formation of unwanted byproducts. edqm.euulisboa.pt

To minimize the formation of this compound and other related substances, stringent control over reaction conditions is paramount. This includes monitoring and optimizing parameters such as temperature, pH, and the purity of starting materials and reagents. google.com For example, a patented method describes adjusting the pH to 1-5 and controlling the temperature between 10-40°C during a specific reaction step to reduce dimer impurities, which highlights the importance of process parameter optimization. google.com The choice of solvents and catalysts also plays a significant role in the impurity profile of the final API. mdpi.com

Furthermore, the European Medicines Agency (EMA) and other regulatory bodies have emphasized the need for manufacturers to have a thorough understanding of their manufacturing processes to prevent the formation of unexpected impurities. europa.eu This includes having robust process development studies and a comprehensive control strategy for the entire supply chain. europa.eunih.gov

Comprehensive Impurity Profiling and Quantitative Monitoring Programs

A robust impurity profiling program is crucial for the quality control of Losartan potassium. researchgate.net This involves the development and validation of sensitive and specific analytical methods to detect and quantify not only this compound but also other potential process-related impurities and degradation products. ingentaconnect.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. ingentaconnect.comresearchgate.netroyalsocietypublishing.org

A validated gradient HPLC method can simultaneously determine Losartan potassium and its eleven related impurities and degradation products, including Impurity K. ingentaconnect.comresearchgate.net Such methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, sensitivity, precision, accuracy, and robustness. researchgate.netresearchgate.net

Table 1: Example of HPLC Method Parameters for Losartan Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | ACCHROM ODS-C18 (250 mm×4.6 mm, 5 µm) ingentaconnect.comresearchgate.net |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and 0.1% phosphoric acid ingentaconnect.comresearchgate.net |

| Flow Rate | 1.0 mL/min ingentaconnect.comresearchgate.net |

| Detection Wavelength | 220 nm ingentaconnect.comresearchgate.net |

The limits of detection (LOD) and quantification (LOQ) for these methods are often in the nanogram per milliliter (ng/mL) range, demonstrating high sensitivity. ingentaconnect.comresearchgate.net For instance, one study reported linearity with a correlation coefficient (r) greater than 0.9995 and recovery rates between 97.00% and 103.00%. ingentaconnect.comresearchgate.net

In addition to routine testing, advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are employed for the structural elucidation of unknown impurities and for quantifying mutagenic impurities, such as azido (B1232118) compounds, at very low levels. shimadzu.comchimia.ch Regulatory bodies like the United States Pharmacopoeia (USP) provide monographs that specify limits for individual and total impurities. scielo.br

Stability Testing Protocols for this compound Accumulation and Degradation Kinetics

Stability testing is a critical component of drug development and is mandated by regulatory agencies to establish a shelf-life and recommended storage conditions. researchgate.netnih.gov These studies provide insights into how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov

Forced Degradation Studies (Oxidative, Acidic, Alkaline, Thermal, Photolytic Conditions)

Forced degradation, or stress testing, is conducted to understand the intrinsic stability of the Losartan molecule and to identify potential degradation products, including Impurity K. researchgate.netwalshmedicalmedia.com These studies involve exposing the drug to conditions more severe than those used in accelerated stability studies.

Oxidative Degradation : Studies have shown that Losartan potassium is susceptible to oxidation. researchgate.netsemanticscholar.org Exposure to hydrogen peroxide (H2O2) leads to an increase in this compound. ingentaconnect.com One study found that degradation in the presence of 3% H2O2 was about 10% after 7 days at room temperature. researchgate.netsemanticscholar.orglenus.ie The degradation in 3% (v/v) H2O2 solution was observed to follow pseudo-zero-order kinetics. researchgate.netsemanticscholar.org

Acidic and Alkaline Degradation : Losartan has been found to be relatively stable under acidic and alkaline conditions. researchgate.netsemanticscholar.org One study reported less than 1% degradation in 0.1 M HCl and 0.1 M NaOH after 7 days at room temperature. researchgate.netsemanticscholar.orglenus.ie However, another study noted that Losartan potassium was degraded under acidic conditions. walshmedicalmedia.com Angiotensin-II receptor antagonists with a tetrazole moiety, like Losartan, have been reported to show major alkaline degradation products. ajrconline.org

Thermal and Photolytic Degradation : Losartan has demonstrated lower degradation under thermal and photolytic stress compared to some other cardiovascular drugs. researchgate.netsemanticscholar.org In one study, Losartan potassium tablets were found to be stable to photolytic stress and wet heat degradation. ingentaconnect.com

Table 2: Summary of Forced Degradation Findings for Losartan Potassium

| Stress Condition | Observation | Reference |

|---|---|---|

| Oxidative (3% H2O2) | Significant degradation (~10%); increase in Impurity K. | ingentaconnect.comresearchgate.netsemanticscholar.org |

| Acidic (0.1 M HCl) | Minimal degradation (<1%). | researchgate.netsemanticscholar.orglenus.ie |

| Alkaline (0.1 M NaOH) | Minimal degradation (<1%). | researchgate.netsemanticscholar.orglenus.ie |

| Thermal | Relatively stable. | ingentaconnect.comresearchgate.netsemanticscholar.org |

Long-Term and Accelerated Stability Studies of Losartan Potassium

Long-term and accelerated stability studies are performed to predict the shelf-life of the drug product under recommended storage conditions. These studies monitor the physical, chemical, and microbiological stability of the product over time. researchgate.netnih.gov

For Losartan potassium, these studies track the levels of the active ingredient and its impurities, including Impurity K. One study on an extemporaneous oral suspension of Losartan potassium (5 mg/mL) showed that the drug was physically and microbiologically stable over 28 days when stored at 4°C and room temperature. lenus.ie Another study on Losartan potassium preparations indicated good stability after 6 months of accelerated testing, with the total impurity content remaining basically unchanged and at a low level. google.com The stability of analytical solutions is also assessed, with one study finding that standard solutions of Losartan potassium and its impurities were stable for at least two months when stored at -80°C. ingentaconnect.com

Pharmaceutical Formulation Approaches to Mitigate Impurity K Formation

The formulation of the final drug product can significantly impact the stability of Losartan potassium and the formation of Impurity K. The choice of excipients is critical, as they can either enhance stability or contribute to degradation. acs.orgnih.gov

For instance, a study found that the combined use of calcium hydrogen phosphate (B84403) and sodium lauryl sulfate (B86663) in Losartan potassium preparations can effectively control impurity content and improve stability during long-term storage. google.com The compatibility between the drug and excipients is a key consideration during formulation development. impactfactor.org

Multiparticulate drug delivery systems, such as sustained-release pellets, have been developed to enhance bioavailability and control drug release. scienceopen.com The polymers used in these formulations, such as Eudragit® grades, can influence the drug's stability. nih.govscienceopen.com

Furthermore, since Losartan is sensitive to moisture, appropriate packaging is essential to protect the drug product. researchgate.netnih.gov Studies have shown that packaging like OPA/Al/PVC//Al blisters can provide adequate protection against moisture and maintain the stability of Losartan/hydrochlorothiazide tablets. researchgate.netnih.gov

The potential for nitrosamine (B1359907) impurity formation, which has been a concern for sartan medicines, also highlights the importance of understanding the interaction between the drug substance, excipients, and any residual reagents or solvents. ulisboa.ptroyalsocietypublishing.orgacs.org A risk-based approach to formulation development, considering all potential sources of impurities, is therefore crucial. acs.org

Regulatory Framework and Compliance for Losartan Impurity K

International Conference on Harmonisation (ICH) Guidelines on Impurities (e.g., Q1A(R2) for Stability, M7(R1) for Mutagenic Impurities)

The International Conference on Harmonisation (ICH) provides globally recognized guidelines that are integral to the regulation of pharmaceutical impurities.

ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline mandates stability testing to understand how the quality of a drug substance or product changes over time under various environmental factors like temperature, humidity, and light. ich.org Stress testing, a component of these studies, helps to identify likely degradation products, such as Losartan (B1675146) Impurity K, and provides insights into the intrinsic stability of the drug molecule. ich.orgsemanticscholar.org This information is crucial for developing and validating analytical methods capable of detecting impurities and for establishing appropriate storage conditions and shelf-life. ich.org Stability data must be submitted in a registration application to support the proposed re-test period for the drug substance or the shelf life for the drug product. memmert.com

ICH M7(R1) - Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline focuses on impurities that have the potential to cause DNA damage and are considered a significant safety concern due to their carcinogenic risk. europa.euusp.brfda.gov ICH M7(R1) outlines a framework for classifying impurities based on their mutagenic potential. usp.brasianjpr.com Impurities are categorized into one of five classes, which then determines the necessary control actions. usp.brasianjpr.com

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Alerting structure, no mutagenicity data.

Class 4: Alerting structure, but the alert is also present in the drug substance which has been tested and is non-mutagenic.

Class 5: No structural alerts or sufficient data to demonstrate a lack of mutagenicity. asianjpr.com

Impurities in Classes 1 and 2 are of the highest concern and must be controlled at or below a compound-specific acceptable limit or a Threshold of Toxicological Concern (TTC). usp.org Impurities classified as Class 5 are treated as non-mutagenic and are controlled according to the principles of ICH Q3A/B guidelines. usp.org For instance, another losartan impurity, losartan azide (B81097), was initially found to be positive in a bacterial mutagenicity test (Ames test) and was treated as a Class 2 impurity. usp.org However, subsequent in vivo tests confirmed it was not a mutagen, leading to its reclassification as a Class 5 impurity. usp.org The classification of Losartan Impurity K under ICH M7(R1) would depend on a similar assessment of its mutagenic potential through in silico and/or experimental data.

Pharmacopoeial Standards and Acceptance Criteria for this compound (e.g., United States Pharmacopeia, European Pharmacopoeia)

Pharmacopoeias provide legally recognized standards for the quality of medicines. The monographs for Losartan Potassium in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify the acceptance criteria for this compound.

European Pharmacopoeia (EP): The EP monograph for Losartan Potassium lists Impurity K as a specified impurity. swissmedic.chdrugfuture.com The acceptance criterion for Impurity K is not more than 1.5 times the area of the principal peak in the chromatogram of a reference solution, which corresponds to a limit of 0.15%. swissmedic.chdrugfuture.com

United States Pharmacopeia (USP): The USP monograph for Losartan Potassium Tablets also sets limits for impurities. While the naming convention may differ (this compound is also known as Losartan USP Related Compound C), the focus is on controlling specified and unspecified impurities. synzeal.comsynthinkchemicals.compharmaceresearch.com For Losartan Potassium tablets, the acceptance criteria for the dimeric impurities (1H- and 2H-dimers) are not more than 0.5% each, with total impurities not exceeding 1.0%. mdpi.com The general USP monograph for Losartan Potassium drug substance specifies that individual impurities should not exceed 0.2% and total impurities should not exceed 0.5%. uspnf.com

The following table summarizes the typical pharmacopoeial limits for specified impurities in Losartan.

| Pharmacopoeia | Product Type | Impurity Name | Acceptance Criterion |

| European Pharmacopoeia (EP) | Losartan Potassium | Impurity K | ≤ 0.15% |

| United States Pharmacopeia (USP) | Losartan Potassium Tablets | Dimer Impurities | ≤ 0.5% (each) |

| United States Pharmacopeia (USP) | Losartan Potassium (Drug Substance) | Individual Impurities | ≤ 0.2% |

This table presents a summary of acceptance criteria which can vary based on the specific monograph and product.

Regulatory Expectations for Impurity Control, Identification, and Reporting

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear expectations for the control of impurities. gandlscientific.comnumberanalytics.com These expectations are largely based on the ICH guidelines.

Key regulatory expectations include:

Identification and Characterization: Manufacturers are required to identify and characterize impurities present at levels above the identification threshold defined in ICH Q3A/Q3B guidelines. numberanalytics.comfda.gov For this compound, which is a specified impurity, its structure is known.

Reporting: All impurities present above the reporting threshold must be reported in the regulatory submission. fda.gov

Qualification: Impurities present at levels higher than the qualification threshold must be qualified. fda.govraps.org Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specific level. fda.gov An impurity can be considered qualified if its levels are comparable to those found in the reference listed drug (RLD), if it is a significant metabolite, or if its safety is justified by scientific literature or dedicated toxicology studies. fda.govresearchgate.net

Control Strategy: Manufacturers must establish a control strategy to ensure that impurities are consistently maintained at or below their qualified levels. gmp-compliance.org This strategy is based on a thorough understanding of the manufacturing process and potential sources of impurities. gmp-compliance.orgqbdgroup.com A risk assessment is a key component of developing this strategy. gmp-compliance.orgfda.gov

The thresholds for reporting, identification, and qualification are based on the maximum daily dose (MDD) of the drug. fda.govresearchgate.net

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting | ≥ 0.05% | ≥ 0.03% |

| Identification | ≥ 0.10% or 1.0 mg per day total daily intake (whichever is lower) | ≥ 0.05% |

| Qualification | ≥ 0.15% or 1.0 mg per day total daily intake (whichever is lower) | ≥ 0.05% |

Source: Adapted from ICH Q3A(R2) Guidelines fda.gov

Implications for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

The control of impurities like this compound has significant implications for the submission and approval of generic drugs (ANDAs) and for the files submitted by manufacturers of active pharmaceutical ingredients (APIs), known as Drug Master Files (DMFs).

Abbreviated New Drug Application (ANDA): For a generic drug to be approved, the ANDA applicant must demonstrate that their product is pharmaceutically equivalent and bioequivalent to the RLD. A critical part of this is demonstrating control over the impurity profile. regulations.gov The FDA may refuse-to-receive (RTR) an ANDA if it has deficiencies related to impurities. raps.orgcontractpharma.com Common deficiencies include:

Failing to justify proposed impurity limits that are above the qualification thresholds. raps.orgcontractpharma.com

Proposing limits for unspecified impurities that are above the identification thresholds. raps.orgcontractpharma.com

Having new impurities or higher levels of existing impurities compared to the RLD without adequate qualification. regulations.gov

The impurity profile of the generic drug product should be compared to that of the RLD, and any new or significantly higher levels of impurities must be justified. fda.govregulations.gov

Drug Master File (DMF): A DMF is a confidential submission to the FDA containing detailed information about the Chemistry, Manufacturing, and Controls (CMC) of an API. impactfactor.orgslideshare.net The DMF for Losartan would need to include comprehensive information on the impurity profile, including the identification, reporting, and control strategy for this compound. impactfactor.orgfreyrsolutions.com An ANDA applicant references the API manufacturer's DMF in their submission. freyrsolutions.com If the DMF is found to be deficient in its control of impurities, it can lead to delays or rejection of the ANDA that relies on it. accessiblemeds.org The DMF must provide sufficient data to assure the quality and purity of the drug substance. tga.gov.au

Future Research Directions and Challenges Pertaining to Losartan Impurity K

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Losartan (B1675146) Impurity K are paramount for ensuring the quality of Losartan drug substances and products. While various analytical methods exist, the pursuit of enhanced sensitivity and specificity remains a critical area of research.

Current high-performance liquid chromatography (HPLC) methods are widely used for the simultaneous determination of Losartan and its impurities, including Impurity K. researchgate.neteurekaselect.com These methods often utilize UV detection and are capable of achieving good linearity and recovery rates. eurekaselect.com However, the complexity of drug matrices and the potential for co-eluting impurities necessitate the development of more advanced analytical techniques.

Future research is expected to focus on the following:

Advanced Chromatographic Techniques: The exploration of Ultra-Performance Liquid Chromatography (UPLC) and two-dimensional liquid chromatography (2D-LC) could offer higher resolution and peak capacity, enabling better separation of Losartan Impurity K from other related substances.

Mass Spectrometry (MS) Integration: The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity. shimadzu.comsemanticscholar.org Continued development in this area, including high-resolution mass spectrometry (HRMS), will allow for the unambiguous identification and trace-level quantification of Impurity K, even in complex sample matrices. researchgate.net The development of LC-MS/MS methods is crucial for the determination of various impurities, including potentially mutagenic ones like azido (B1232118) impurities, at very low levels. shimadzu.comresearchgate.net

A significant challenge lies in developing methods that are not only sensitive and specific but also robust, cost-effective, and easily transferable to quality control laboratories for routine analysis.

In-Depth Mechanistic Understanding of Complex Degradation Pathways and Intermediates

This compound can be formed during the synthesis of Losartan and also as a degradation product. ingentaconnect.com A thorough understanding of the mechanisms leading to its formation is crucial for developing effective control strategies.

Studies have shown that Losartan can degrade under various stress conditions, including oxidative, acidic, and basic environments. semanticscholar.org this compound, specifically, has been identified as an oxidation product of Losartan. ingentaconnect.com The degradation process can be complex, involving multiple intermediates and reaction pathways. researchgate.net

Future research should aim to:

Elucidate Detailed Degradation Mechanisms: Employing advanced analytical techniques, such as LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy, to identify and characterize the intermediates formed during the degradation of Losartan to Impurity K.

Investigate the Impact of Formulation and Storage Conditions: Systematically studying how different formulation excipients, packaging materials, and storage conditions (e.g., temperature, humidity, light) influence the rate and pathway of Impurity K formation. lcms.cz

Utilize Computational Modeling: Applying computational tools to model the degradation pathways and predict the formation of Impurity K under different conditions, which can guide experimental studies and risk assessment.

The primary challenge in this area is the transient and often low-concentration nature of degradation intermediates, making their detection and structural elucidation difficult.

Innovative Strategies for Impurity Mitigation and Elimination in Manufacturing Processes

The most effective way to control impurities is to prevent their formation in the first place. This requires a comprehensive approach that encompasses the entire manufacturing process, from raw material sourcing to the final drug product.

Current strategies for impurity control involve optimizing synthetic routes and purification processes. For Losartan, this includes carefully controlling the reaction conditions to minimize the formation of byproducts like Impurity K.

Future research in this domain should focus on:

Process Analytical Technology (PAT): Implementing PAT tools for real-time monitoring and control of critical process parameters that influence the formation of Impurity K. This allows for immediate adjustments to the process, preventing the accumulation of the impurity.

Novel Purification Techniques: Exploring and developing more efficient and selective purification methods, such as preparative chromatography with novel stationary phases or crystallization techniques, to effectively remove Impurity K from the drug substance.

Green Chemistry Approaches: Designing synthetic routes for Losartan that are inherently safer and generate fewer impurities, including Impurity K, by using alternative reagents and catalysts. biotech-asia.org

Formulation-Based Mitigation: Investigating the use of antioxidants or other stabilizing excipients in the drug product formulation to inhibit the oxidative degradation of Losartan to Impurity K during storage.

Standardization and Availability of Impurity Reference Materials for Global Pharmaceutical Research

The availability of high-quality, well-characterized reference materials for impurities is essential for the development, validation, and routine application of analytical methods. sigmaaldrich.com These reference standards are used to confirm the identity and accurately quantify the levels of impurities in drug substances and products.

This compound reference material is available from various commercial suppliers. synthinkchemicals.comlgcstandards.comglppharmastandards.comsynzeal.com These standards are crucial for pharmaceutical companies and regulatory agencies to ensure that the levels of this impurity in Losartan products are within the acceptable limits defined by pharmacopoeias and regulatory guidelines. mdpi.comeurekaselect.com

Future efforts and challenges in this area include:

Global Harmonization of Reference Standards: Promoting the development and adoption of globally harmonized reference standards for this compound to ensure consistency in analytical results across different laboratories and regions.

Characterization of Reference Materials: Ensuring that reference materials are rigorously characterized using a battery of analytical techniques to confirm their identity, purity, and potency. This includes providing comprehensive certificates of analysis with detailed analytical data. glppharmastandards.com

Availability and Accessibility: Maintaining a consistent and reliable supply of this compound reference material to support ongoing research, development, and quality control activities worldwide.

Development of Certified Reference Materials (CRMs): The production of CRMs, which are produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025, provides the highest level of accuracy and traceability for analytical measurements. sigmaaldrich.com

The primary challenge is the cost and effort required to produce and maintain a continuous supply of highly purified and well-characterized reference materials that meet the stringent requirements of the global pharmaceutical industry.

Q & A

Q. What analytical methods are recommended for quantifying Losartan Impurity K in pharmaceutical formulations?

Q. How is this compound structurally characterized to confirm its identity?

Methodological Answer: Structural elucidation requires a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the aldehyde group (δ ~9.8 ppm) and biphenyl-tetrazole moiety.

- High-resolution MS (HRMS) to verify the molecular ion at m/z 420.9 (CHClNO).

- HPLC co-injection studies with a certified reference standard to match retention times. Cross-validation against pharmacopeial monographs (USP/EP) ensures regulatory compliance .

Advanced Research Questions

Q. What experimental strategies resolve co-eluting impurities during HPLC analysis of this compound?

Methodological Answer: Co-elution challenges can be addressed by:

- Gradient optimization : Adjusting mobile phase composition (e.g., acetonitrile:phosphate buffer) to improve resolution.

- Column screening : Testing columns with different stationary phases (C18, phenyl-hexyl) to exploit hydrophobicity differences.

- Mass-directed purification : Using LC-MS/MS to isolate impurities for off-line characterization. For example, acidic degradation products of losartan (e.g., dimeric impurities) require tailored gradients to separate from Impurity K .

Q. How do forced degradation studies inform the stability profile of this compound?

Methodological Answer: Forced degradation under ICH Q1A(R2) conditions reveals formation pathways:

- Acidic hydrolysis (1M HCl, 70°C): Generates aldehyde derivatives via oxidation.

- Thermal stress (105°C, 72 hours): Induces dimerization through nucleophilic attack on the tetrazole ring.

- Photolysis (ICH Q1B): Monitors aldehyde stability under UV light. Quantify degradation products using stability-indicating methods and assess correlation with losartan’s shelf-life .

Q. What mechanistic insights explain the formation of this compound during synthesis?

Methodological Answer: Impurity K arises from:

- Incomplete oxidation : Residual intermediates (e.g., 2-butyl-4-chloroimidazole-5-methanol) oxidize to the aldehyde form.

- Cross-contamination : Shared equipment in multi-step synthesis introduces tetrazole-containing byproducts. Process analytical technology (PAT) and in-situ FTIR monitoring can minimize formation by optimizing reaction time/temperature .

Q. How is the genotoxic risk of this compound assessed in compliance with ICH M7?

Methodological Answer: Follow a tiered approach:

- Computational toxicology : Use in silico tools (e.g., Derek Nexus) to predict mutagenicity.

- Ames test : If predicted positive, conduct bacterial reverse mutation assays.

- Control strategy : Set limits based on Threshold of Toxicological Concern (TTC; ≤1.5 µg/day). Recent studies reclassified azido impurities (e.g., Losartan Azide) as non-mutagenic via in vivo Comet assays, but Impurity K requires case-specific evaluation .

Method Validation and Regulatory Compliance

Q. What criteria validate an HPLC method for this compound in multi-component formulations?

Methodological Answer: Key validation parameters include:

- Specificity : Resolve Impurity K from losartan, hydrochlorothiazide, and degradation products.

- Accuracy : Spike recovery studies (98–102% for impurities ≥0.1%).

- Robustness : Test pH (±0.2), flow rate (±10%), and column age variations. Document all data per ICH Q2(R1) and submit to regulatory bodies (EMA/FDA) for ANDA approval .

Q. How are reference standards for this compound qualified to ensure traceability?

Methodological Answer: Certification involves:

- Purity assignment : Quantitative NMR (qNMR) with USP/EP reference materials.

- Stability monitoring : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) studies.

- Cross-laboratory validation : Collaborate with pharmacopeial laboratories for inter-lab consistency. Example: Triphenylmethanol, a losartan impurity, was standardized via mass balance and chromatographic purity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.